sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate
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Overview
Description
It is a derivative of sodium propionate, a common food preservative, and is used as a tracer in metabolic studies. The compound is characterized by the presence of three carbon atoms labeled with the stable isotope carbon-13, which makes it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate typically involves the incorporation of carbon-13 into the propionate structure. One common method is the reaction of labeled propionic acid with sodium hydroxide to form the sodium salt. The reaction conditions usually involve:
Reactants: Labeled propionic acid (1,2,3-13C3) and sodium hydroxide.
Solvent: Water or an appropriate organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of labeled propionic acid and sodium hydroxide.
Controlled Environment: Industrial reactors with precise temperature and pH control.
Purification: Crystallization or other purification techniques to obtain high-purity sodium propionate-13C3.
Chemical Reactions Analysis
Types of Reactions
Sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylates.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
Oxidation: Carboxylates.
Reduction: Alcohols.
Substitution: Various substituted propionates.
Scientific Research Applications
Sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate is widely used in scientific research due to its stable isotope labeling. Some applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways and fluxes.
NMR Spectroscopy: Helps in the identification and quantification of metabolites in biological samples.
Biological Research: Investigates the role of propionate in cellular processes and its effects on health.
Industrial Applications: Used in the synthesis of labeled compounds for various industrial processes.
Mechanism of Action
The mechanism of action of sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate involves its incorporation into metabolic pathways. The labeled carbon atoms allow researchers to track the compound’s movement and transformation within biological systems. Key molecular targets and pathways include:
Gluconeogenesis: The compound is used to study the conversion of propionate to glucose in the liver.
Pyruvate Recycling: Investigates the recycling of pyruvate in metabolic cycles.
Comparison with Similar Compounds
Sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate can be compared with other similar compounds, such as:
Sodium pyruvate-13C3: Another labeled compound used in metabolic studies.
Methyl 2,3-Bis(phosphonooxy)propanoate-13C3 Sodium Salt: Used in synthetic chemistry and metabolic research.
3-(1H-Imidazol-1-yl)propionate-1,2,3-13C3 Sodium Salt: Utilized in biochemical studies.
These compounds share the common feature of carbon-13 labeling, which makes them valuable tools in research. this compound is unique in its specific applications and the types of studies it facilitates.
Properties
Molecular Formula |
C3H5NaO3 |
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Molecular Weight |
115.038 g/mol |
IUPAC Name |
sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1/i1+1,2+1,3+1; |
InChI Key |
NGSFWBMYFKHRBD-VWYRXKAGSA-M |
Isomeric SMILES |
[13CH3][13C@H]([13C](=O)[O-])O.[Na+] |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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